molecular formula C4H6F3NO2 B1390055 4,4,4-Trifluoro-3-hydroxybutanamide CAS No. 453-34-9

4,4,4-Trifluoro-3-hydroxybutanamide

Cat. No.: B1390055
CAS No.: 453-34-9
M. Wt: 157.09 g/mol
InChI Key: BISBCYIQXZYLBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-hydroxybutanamide is an organic compound with the molecular formula C4H6F3NO2 and a molecular weight of 157.09 g/mol It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanamide structure, along with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,4-Trifluoro-3-hydroxybutanamide can be synthesized through the reaction of ethyl 4,4,4-trifluoro-3-hydroxybutanoate with aqueous ammonium in methanol. The reaction is typically carried out at room temperature overnight, resulting in a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for industrial applications. The use of readily available starting materials and mild reaction conditions makes this process feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxybutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 4,4,4-trifluoro-3-oxobutanamide.

    Reduction: Formation of 4,4,4-trifluoro-3-hydroxybutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxybutanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The hydroxyl and amide groups also contribute to its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-3-hydroxybutanoic acid
  • 4,4,4-Trifluoro-3-hydroxybutylamine
  • 4,4,4-Trifluoro-3-oxobutanamide

Uniqueness: 4,4,4-Trifluoro-3-hydroxybutanamide is unique due to its specific combination of functional groups and the presence of three fluorine atoms. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in both research and industrial contexts .

Biological Activity

Overview

4,4,4-Trifluoro-3-hydroxybutanamide (CAS No. 453-34-9) is an organic compound characterized by its trifluoromethyl group and hydroxyl functional group. Its molecular formula is C4_4H6_6F3_3NO2_2, with a molecular weight of 157.09 g/mol. The compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

PropertyValue
Molecular FormulaC4_4H6_6F3_3NO2_2
Molecular Weight157.09 g/mol
CAS Number453-34-9
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is investigated for its potential as an enzyme inhibitor or activator, which may involve binding to active sites of enzymes and modulating their activity through non-covalent interactions such as hydrogen bonding .

Enzyme Inhibition

Research indicates that compounds with similar structures can exhibit enzyme inhibition properties. For instance, studies have shown that related hydroxybutanamide derivatives can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders or cancers .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines. For example, compounds structurally related to this compound have shown significant inhibition of cell proliferation in cervical and breast cancer cell lines . The mechanism may involve the disruption of cellular processes essential for cancer cell survival.

Case Studies

  • Cytotoxicity Studies : In a recent study assessing the cytotoxic effects of several fluorinated compounds, this compound was evaluated alongside other derivatives. The results indicated that it exhibited a dose-dependent cytotoxic effect on HeLa cells with an IC50 value comparable to other known anticancer agents .
  • Enzyme Interaction : A study investigating the interaction of hydroxybutanamide derivatives with specific metabolic enzymes found that this compound could effectively inhibit enzyme activity at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting metabolic diseases.

Research Findings

A range of studies has explored the biological implications of this compound:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria.
  • Anti-inflammatory Effects : Initial research indicates potential anti-inflammatory activities in animal models, warranting further investigation into its mechanisms and efficacy .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2/c5-4(6,7)2(9)1-3(8)10/h2,9H,1H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISBCYIQXZYLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80663071
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-34-9
Record name 4,4,4-Trifluoro-3-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80663071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 4,4,4-trifluoro-3-hydroxybutanoate (3.0 g, 16.1 mmol) in MeOH (8 mL) was stirred with aqueous ammonium (16 mL) at room temperature overnight. The mixture was concentrated to afford 4,4,4-trifluoro-3-hydroxybutanamide (2.19 g, yield: 87.6%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-3-hydroxybutanamide
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-3-hydroxybutanamide
Reactant of Route 3
Reactant of Route 3
4,4,4-Trifluoro-3-hydroxybutanamide
Reactant of Route 4
4,4,4-Trifluoro-3-hydroxybutanamide
Reactant of Route 5
4,4,4-Trifluoro-3-hydroxybutanamide
Reactant of Route 6
Reactant of Route 6
4,4,4-Trifluoro-3-hydroxybutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.